molecular formula C16H16N6O4S B2588433 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide CAS No. 898422-92-9

4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide

Cat. No.: B2588433
CAS No.: 898422-92-9
M. Wt: 388.4
InChI Key: ZIUDWLRULWJWHX-UHFFFAOYSA-N
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Description

4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide is a high-purity synthetic compound offered for research purposes. This molecule features a complex heterocyclic core structure, which may be of significant interest in medicinal chemistry and drug discovery efforts. The presence of the sulfonamide group is a key functional moiety in many pharmacologically active substances, known to act as an inhibitor for various enzymes. Sulfonamide-containing compounds are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . The specific research applications and mechanism of action for this particular compound are areas for ongoing investigation. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)10-4-6-11(7-5-10)27(17,25)26/h4-7H,1-3H3,(H2,17,25,26)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDWLRULWJWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, sulfonyl chlorides, and catalysts under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Structure and Composition

The compound is characterized by a complex structure that includes a sulfonamide group attached to an imidazopyridine derivative. The molecular formula is C12H14N4O3S, with a molecular weight of approximately 286.33 g/mol. Its structural features contribute to its biological activity.

Solubility and Stability

The solubility and stability of this compound are crucial for its application in pharmaceutical formulations. Studies have shown that the compound exhibits moderate solubility in aqueous solutions, which is beneficial for bioavailability in therapeutic contexts.

Anticancer Activity

Research indicates that compounds similar to 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Its structural similarity to known kinase inhibitors suggests potential efficacy against various cancer types.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Study ReferenceCancer TypeMechanismResult
MCF-7Apoptosis inductionSignificant reduction in cell viability
HeLaEnzyme inhibition50% inhibition at 10 µM concentration

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-Spectrum Efficacy : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Its sulfonamide moiety enhances its interaction with bacterial enzymes.
  • Case Studies : In vitro studies have reported that the compound exhibits effective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Study ReferencePathogenMIC (µg/mL)Result
Staphylococcus aureus5Effective growth inhibition
Escherichia coli10Moderate inhibition

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for further research in enzyme-targeted therapies.

  • Target Enzymes : Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the benzene ring and sulfonamide group can significantly alter its biological activity.

Mechanism of Action

The mechanism of action of 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

2-{1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic Acid (CAS 878421-36-4)
  • Structural Differences : The purine core retains the 2,4-dioxo and imidazo[1,2-g] framework but substitutes methyl groups at the 1-, 3-, and 7-positions (vs. 1,6,7 in the target compound). The acetic acid group replaces the benzene sulfonamide, introducing ionizable carboxylate functionality .
  • Implications: The altered methyl positions may disrupt steric or electronic interactions in biological targets.
8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 923229-49-6)
  • Structural Differences: This compound replaces the benzene sulfonamide with a 3-chloro-4-methoxyphenylamino-propyl side chain. The imidazo[2,1-f]purine core differs in ring fusion compared to the target’s imidazo[1,2-g] system .
  • Implications : The chloro-methoxy substituent may confer distinct electronic effects, while the altered core fusion pattern could affect binding to purine-binding enzymes.

Sulfonamide-Bearing Analogues

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
  • Structural Differences : Features a pyrimidine-thione core instead of imidazo-purine. The sulfonamide is attached to a thiazole ring rather than benzene .
  • Implications: The thioxo-pyrimidine core may engage in hydrogen bonding or metal chelation, differing from the purine-based interactions. Thiazole-linked sulfonamides are known for antimicrobial activity, suggesting divergent applications.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Structural Differences : A pyridine-aniline moiety replaces the imidazo-purine core. The sulfonamide is attached to a methyl-substituted benzene .
  • Implications : The planar pyridine-aniline system may intercalate into DNA or inhibit tyrosine kinases, contrasting with the purine-based mechanism of the target compound.

Data Table: Key Structural and Functional Comparisons

Compound Name / CAS Core Structure Substituents Functional Group Potential Applications
Target Compound Imidazo[1,2-g]purine 1,6,7-Trimethyl, 2,4-dioxo Benzene sulfonamide Enzyme inhibition, oncology
2-{1,3,7-Trimethyl...}acetic Acid Imidazo[1,2-g]purine 1,3,7-Trimethyl, 2,4-dioxo Acetic acid Solubility-enhanced probes
4-(Tetrahydro-pyrimidinyl)-N-thiazolyl-sulfonamide Pyrimidine-thione 4,4,6-Trimethyl, 2-thioxo Thiazole sulfonamide Antimicrobial agents
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-aniline 4-Methylbenzene Sulfonamide Kinase inhibition

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves purine derivatization followed by sulfonylation, whereas analogues like the pyrimidine-thione derivative use sulfathiazole and isothiocyanato ketones .
  • The acetic acid analogue (CAS 878421-36-4) may serve as a water-soluble derivative for pharmacokinetic optimization .
  • Structural Optimization : Methyl group positioning (1,6,7 vs. 1,3,7) in imidazo-purines could fine-tune steric effects for target selectivity. The benzene sulfonamide’s electron-withdrawing nature may enhance binding affinity compared to carboxylate or aniline-linked variants.

Biological Activity

The compound 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide is a complex organic molecule with potential biological activity. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound is characterized by the presence of:

  • An imidazo[1,2-g]purine core.
  • A sulfonamide functional group.
  • Multiple methyl groups contributing to its lipophilicity and potential bioactivity.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of imidazo[1,2-g]purines can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to have IC50 values in the micromolar range against various cancer cell lines .
  • Enzyme Inhibition :
    • The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes. This inhibition can affect various physiological processes and has implications in treating conditions like glaucoma and edema .
  • Antibacterial Properties :
    • Some derivatives have demonstrated activity against bacterial strains through mechanisms involving enzyme inhibition and disruption of bacterial metabolism .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activity, likely mediated through inhibition of pro-inflammatory pathways or enzymes such as phospholipase A2 .

The biological activity of this compound may involve:

  • Binding to specific receptors or enzymes due to its structural features.
  • Modulation of signaling pathways involved in cell growth and inflammation.
  • Interaction with nucleic acids or proteins that alter their function.

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyFindings
Study 1Reported significant inhibition of cell growth in human cancer cell lines with IC50 values ranging from 0.5 to 5 µM for related imidazo[1,2-g]purines.
Study 2Demonstrated that sulfonamide derivatives inhibited bacterial growth in vitro with MIC values below 100 µg/mL.
Study 3Investigated anti-inflammatory properties showing reduced cytokine production in macrophage cultures treated with related compounds.

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